molecular formula C17H11BrO4 B2595933 benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 324065-53-4

benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2595933
CAS No.: 324065-53-4
M. Wt: 359.175
InChI Key: WOLYYBWVIBYRSI-UHFFFAOYSA-N
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Description

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound with the molecular formula C17H11BrO4 and a molecular weight of 359.175. This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields of research and industry.

Scientific Research Applications

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene derivative followed by esterification. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as sodium carbonate and a solvent like acetone . The product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as pancreatic lipase, by binding to their active sites and blocking substrate access . This inhibition can lead to various biological effects, including reduced fat absorption and potential anti-obesity effects .

Comparison with Similar Compounds

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds, such as:

    6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: This compound shares a similar core structure but lacks the benzyl ester group.

    Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Similar to the benzyl ester, but with an ethyl ester group instead.

    6-Bromo-2-oxo-2H-chromene-3-carboxamide: This compound has an amide group instead of an ester group, which can lead to different biological activities.

The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.

Properties

IUPAC Name

benzyl 6-bromo-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO4/c18-13-6-7-15-12(8-13)9-14(17(20)22-15)16(19)21-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLYYBWVIBYRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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